

# An In-depth Technical Guide to the Vibrational Spectroscopy of Potassium Tricyanomethanide

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## Compound of Interest

Compound Name: Potassium tricyanomethanide

Cat. No.: B1589653

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This technical guide provides a comprehensive overview of the vibrational spectroscopy of **potassium tricyanomethanide**,  $K[C(CN)_3]$ . The tricyanomethanide anion,  $[C(CN)_3]^-$ , is a planar molecule of significant interest due to its unique electronic and structural properties. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure, bonding characteristics, and vibrational modes of this compound.

## Molecular Structure and Vibrational Modes

The tricyanomethanide anion consists of a central carbon atom bonded to three cyanide groups. The delocalization of the negative charge across the anion results in a planar structure with  $D_{3h}$  symmetry. This high degree of symmetry influences the number and activity of its vibrational modes in both IR and Raman spectroscopy. The fundamental vibrational modes are distributed among the symmetry species of the  $D_{3h}$  point group.

A diagram illustrating the fundamental vibrational modes of the tricyanomethanide anion is presented below.

## Vibrational Modes

C-C stretches

C-N stretches

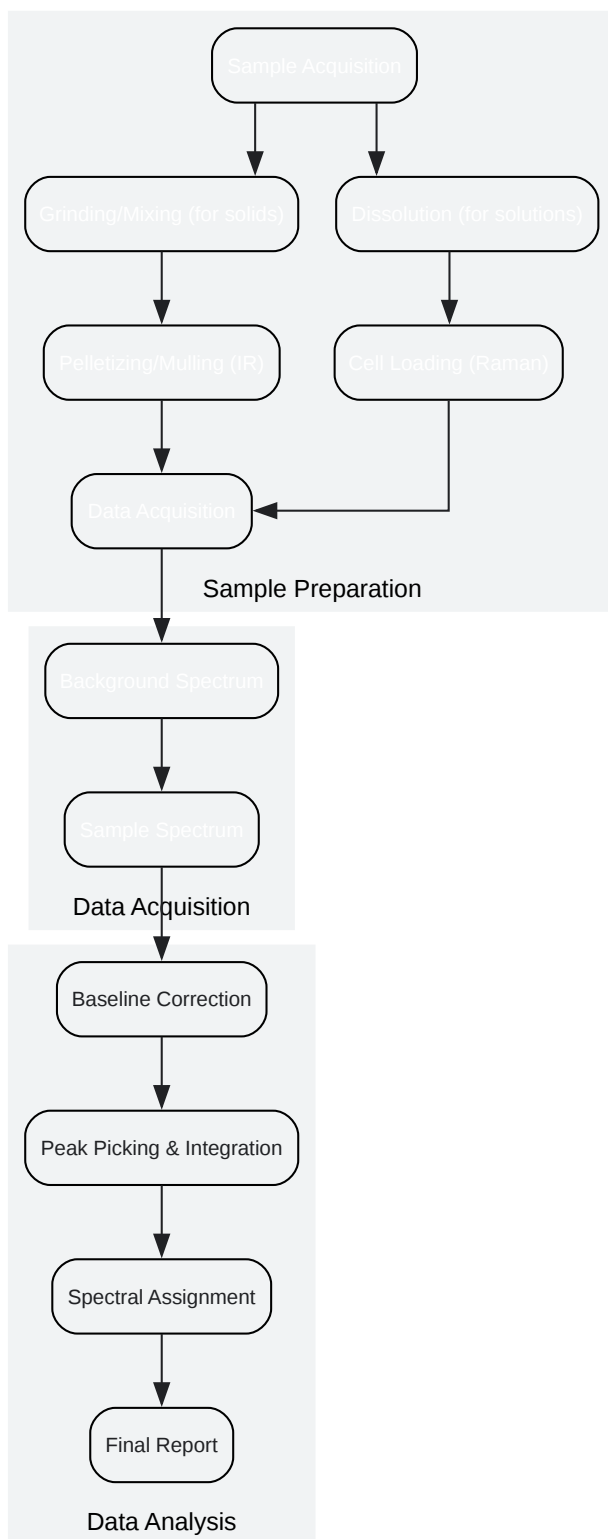
Stretching Modes

C-C-C bends

C-C-N bends

Bending/Deformation Modes

Vibrational Modes of the Tricyanomethanide Anion



Vibrational Spectroscopy Experimental Workflow

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